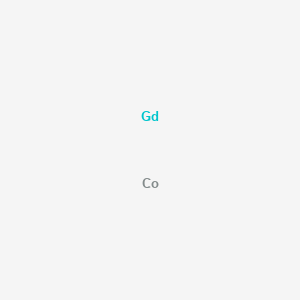
Cobalt--gadolinium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–gadolinium (1/1) is a binary compound consisting of cobalt and gadolinium in equal proportions. This compound is of significant interest due to its unique magnetic, electronic, and luminescent properties. Both cobalt and gadolinium are transition metals known for their magnetic characteristics, making their combination particularly valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Sol-Gel Method: : This method involves the preparation of a sol, followed by gelation, drying, and calcination. For cobalt–gadolinium (1/1), the sol-gel method can be used to achieve a uniform distribution of cobalt and gadolinium ions within a gel matrix. The process typically involves mixing cobalt and gadolinium precursors in a solvent, followed by the addition of a gelling agent. The resulting gel is then dried and calcined at high temperatures to form the desired compound .
-
Hydrothermal Method: : This method involves the reaction of cobalt and gadolinium precursors in an aqueous solution under high temperature and pressure. The hydrothermal method allows for the formation of well-defined crystalline structures and is particularly useful for synthesizing nanomaterials .
-
Co-Precipitation Method: : In this method, cobalt and gadolinium salts are dissolved in a solvent, and a precipitating agent is added to induce the formation of a solid precipitate. The precipitate is then filtered, washed, and calcined to obtain the final compound .
Industrial Production Methods
Industrial production of cobalt–gadolinium (1/1) typically involves large-scale implementation of the above-mentioned synthetic routes. The choice of method depends on the desired properties of the final product and the specific application requirements. For instance, the sol-gel method is preferred for applications requiring high purity and uniformity, while the hydrothermal method is suitable for producing nanomaterials with specific crystalline structures.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Cobalt–gadolinium (1/1) can undergo oxidation reactions, where the cobalt and gadolinium ions are oxidized to higher oxidation states. This reaction is typically facilitated by oxidizing agents such as oxygen or hydrogen peroxide .
-
Reduction: : The compound can also undergo reduction reactions, where the cobalt and gadolinium ions are reduced to lower oxidation states. Reducing agents such as hydrogen gas or sodium borohydride are commonly used in these reactions .
-
Substitution: : Cobalt–gadolinium (1/1) can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups. These reactions often occur in the presence of suitable catalysts and under specific reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen gas, sodium borohydride
Catalysts: Transition metal catalysts, acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may result in the formation of oxides of cobalt and gadolinium, while reduction reactions may yield metallic cobalt and gadolinium .
Scientific Research Applications
Cobalt–gadolinium (1/1) has a wide range of applications in scientific research due to its unique properties:
-
Chemistry: : The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its magnetic properties also make it valuable in studies involving magnetic materials .
-
Biology: : In biological research, cobalt–gadolinium (1/1) is used in imaging techniques such as magnetic resonance imaging (MRI) due to its paramagnetic properties. It is also investigated for its potential use in drug delivery systems .
-
Medicine: : The compound’s luminescent properties make it useful in medical diagnostics and imaging. It is also explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment .
-
Industry: : Cobalt–gadolinium (1/1) is used in the production of high-performance magnets, electronic devices, and luminescent materials. Its unique combination of magnetic and electronic properties makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of cobalt–gadolinium (1/1) involves its interaction with molecular targets and pathways within a given system. In the context of MRI, the compound enhances the contrast of images by altering the magnetic properties of surrounding tissues. This is achieved through the interaction of the compound’s paramagnetic ions with the magnetic field, resulting in enhanced signal intensity .
In catalytic applications, cobalt–gadolinium (1/1) facilitates chemical reactions by providing active sites for the adsorption and transformation of reactants. The compound’s unique electronic structure allows it to participate in various redox reactions, thereby enhancing the efficiency of the catalytic process .
Comparison with Similar Compounds
Cobalt–gadolinium (1/1) can be compared with other similar compounds, such as:
-
Cobalt–nickel (1/1): : Both compounds exhibit magnetic properties, but cobalt–gadolinium (1/1) has superior luminescent properties, making it more suitable for applications in imaging and diagnostics .
-
Gadolinium–iron (1/1): : While both compounds are used in magnetic applications, cobalt–gadolinium (1/1) offers better stability and higher magnetic saturation, making it more effective in high-performance magnet applications .
-
Cobalt–manganese (1/1): : This compound is also used in catalytic applications, but cobalt–gadolinium (1/1) provides better catalytic efficiency due to its unique electronic structure and higher surface area .
Properties
CAS No. |
12016-75-0 |
|---|---|
Molecular Formula |
CoGd |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
cobalt;gadolinium |
InChI |
InChI=1S/Co.Gd |
InChI Key |
VAUNMJNZQZLHJE-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Gd] |
Related CAS |
11139-24-5 12017-61-7 12017-50-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



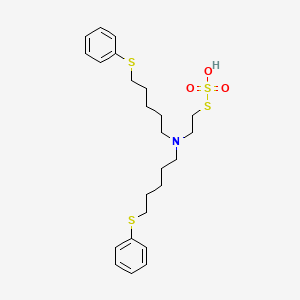

![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)


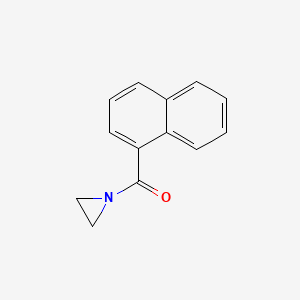
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)

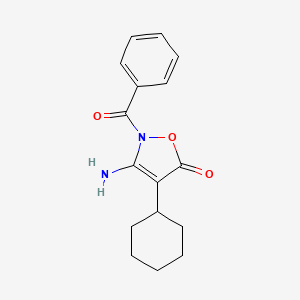


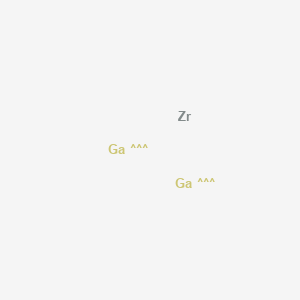
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
